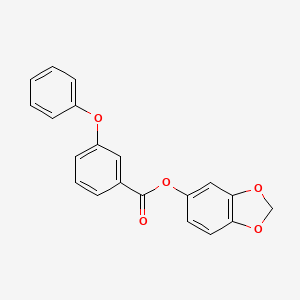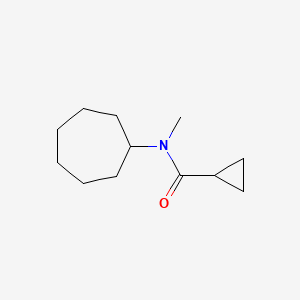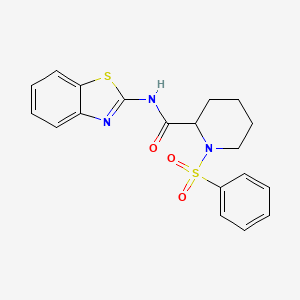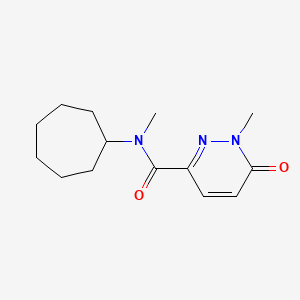
1,3-Benzodioxol-5-yl 3-phenoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl 3-phenoxybenzoate, commonly known as BPB, is a chemical compound widely used in scientific research due to its diverse applications. BPB belongs to the class of organic compounds known as benzoates and is used in various fields, including biochemistry, pharmacology, and molecular biology.
Mecanismo De Acción
BPB works as a fluorescent probe by covalently binding to proteins, lipids, and nucleic acids. The covalent bond between BPB and the target molecule results in the formation of a stable complex, which can be detected using fluorescence microscopy or spectroscopy. The fluorescence signal generated by BPB is dependent on the local environment of the target molecule, such as pH, temperature, and the presence of other molecules. This property of BPB makes it an ideal tool for studying the dynamics of biological processes.
Biochemical and Physiological Effects
BPB has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect the viability or growth of cells and does not induce any significant changes in gene expression or protein synthesis. BPB is also non-toxic and does not cause any adverse effects in animals or humans. These properties make BPB an ideal tool for studying biological processes without interfering with the system under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPB has several advantages over other fluorescent probes used in scientific research. It has a high quantum yield, which means that it generates a strong fluorescence signal even at low concentrations. BPB is also highly specific, which means that it can selectively label a target molecule without interfering with other molecules in the system. However, BPB has some limitations. It is sensitive to pH and temperature changes, which can affect the fluorescence signal. In addition, BPB has a limited range of excitation and emission wavelengths, which can limit its use in certain applications.
Direcciones Futuras
BPB has a wide range of potential applications in scientific research. Some of the future directions for BPB include the development of new fluorescent probes with improved sensitivity and specificity, the application of BPB in live-cell imaging, and the use of BPB in drug discovery and development. In addition, BPB can be used to study the role of different proteins in cellular processes and to investigate the mechanisms of action of various drugs. The potential applications of BPB are vast, and further research is needed to fully explore its capabilities.
Conclusion
In conclusion, 1,3-Benzodioxol-5-yl 3-phenoxybenzoate is a versatile chemical compound widely used in scientific research due to its diverse applications. BPB is synthesized by the reaction of 3-phenoxybenzoic acid with 1,3-benzodioxole and thionyl chloride. BPB is used as a fluorescent probe to study various biological processes, including protein labeling, enzyme assays, and protein purification. BPB has several advantages over other fluorescent probes, including high quantum yield and specificity. However, BPB has some limitations, including sensitivity to pH and temperature changes. The potential applications of BPB are vast, and further research is needed to fully explore its capabilities.
Métodos De Síntesis
BPB is synthesized by the reaction of 3-phenoxybenzoic acid with 1,3-benzodioxole and thionyl chloride. The reaction results in the formation of BPB as a white crystalline powder. The purity of BPB can be improved by recrystallization using solvents such as ethanol or acetone.
Aplicaciones Científicas De Investigación
BPB is widely used in scientific research as a fluorescent probe to study various biological processes. It is used to label proteins, lipids, and nucleic acids for imaging and detection purposes. BPB is also used as a substrate for enzyme assays and as a ligand for protein purification. In addition, BPB is used to study the mechanism of action of various drugs and to investigate the role of different proteins in cellular processes.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl 3-phenoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c21-20(25-17-9-10-18-19(12-17)23-13-22-18)14-5-4-8-16(11-14)24-15-6-2-1-3-7-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJRQWOSZVLUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)


![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)




![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)

![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)